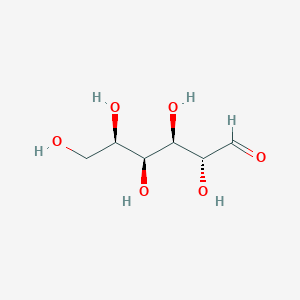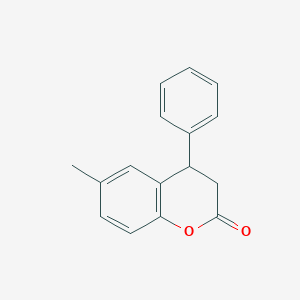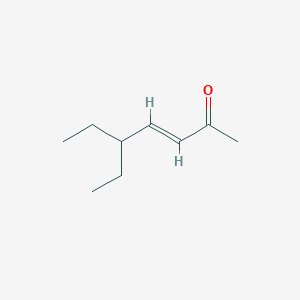
3-Hepten-2-one, 5-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hepten-2-one, 5-ethyl- is a colorless liquid with a fruity odor, and it is commonly used in the food industry as a flavoring agent. This compound is also used in scientific research as it has several potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Hepten-2-one, 5-ethyl- is not fully understood, but it is believed to work by disrupting the cell membrane of bacterial cells. This disrupts the normal functioning of the cell, leading to cell death. Additionally, the antioxidant properties of 3-Hepten-2-one, 5-ethyl- are thought to be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Effets Biochimiques Et Physiologiques
3-Hepten-2-one, 5-ethyl- has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains, as mentioned earlier. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases. 3-Hepten-2-one, 5-ethyl- has also been found to have analgesic properties, making it a potential candidate for use in pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Hepten-2-one, 5-ethyl- in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been found to be stable under a wide range of conditions, making it a versatile compound for use in various experiments. However, one limitation of using 3-Hepten-2-one, 5-ethyl- is its potential toxicity. While this compound has been found to be relatively safe in low concentrations, high doses may be toxic to cells.
Orientations Futures
There are several future directions for research on 3-Hepten-2-one, 5-ethyl-. One potential area of research is the development of new antimicrobial agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of 3-Hepten-2-one, 5-ethyl- and its potential applications in the treatment of inflammatory diseases and pain management. Finally, more research is needed to determine the safety and toxicity of this compound in higher doses and in different cell types.
Conclusion:
In conclusion, 3-Hepten-2-one, 5-ethyl- is a versatile compound with several potential applications in scientific research. Its antimicrobial, antioxidant, anti-inflammatory, and analgesic properties make it a promising candidate for use in various fields. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 3-Hepten-2-one, 5-ethyl- involves the reaction of ethyl acetoacetate with 3-buten-2-one in the presence of a base such as sodium ethoxide. The reaction yields 3-Hepten-2-one, 5-ethyl- in good yields with a purity of up to 98%.
Applications De Recherche Scientifique
3-Hepten-2-one, 5-ethyl- has several potential applications in scientific research. It is commonly used as a flavoring agent in food products, but it has also been found to have antimicrobial properties. This compound has been shown to inhibit the growth of several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Listeria monocytogenes. Additionally, 3-Hepten-2-one, 5-ethyl- has been found to have antioxidant properties, making it a potential candidate for use in the food industry as a preservative.
Propriétés
Numéro CAS |
147224-13-3 |
|---|---|
Nom du produit |
3-Hepten-2-one, 5-ethyl- |
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(E)-5-ethylhept-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-9(5-2)7-6-8(3)10/h6-7,9H,4-5H2,1-3H3/b7-6+ |
Clé InChI |
MTNXTOAQNAWJRM-VOTSOKGWSA-N |
SMILES isomérique |
CCC(CC)/C=C/C(=O)C |
SMILES |
CCC(CC)C=CC(=O)C |
SMILES canonique |
CCC(CC)C=CC(=O)C |
Autres numéros CAS |
71648-42-5 |
Pictogrammes |
Irritant |
Synonymes |
3-Hepten-2-one, 5-ethyl-, (3E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



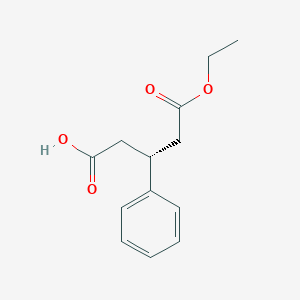
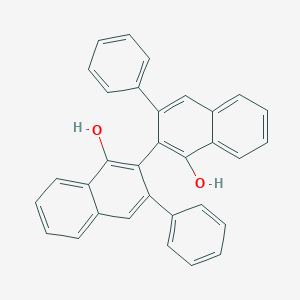
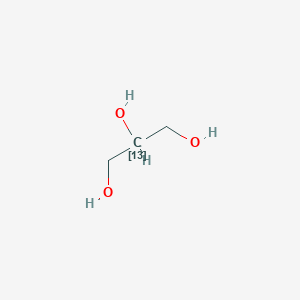
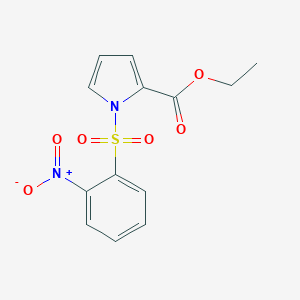
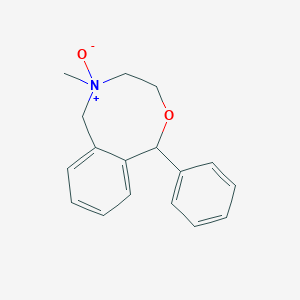
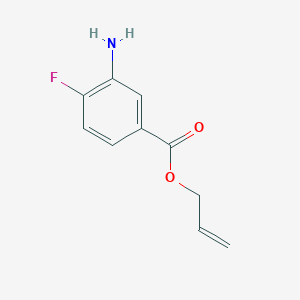
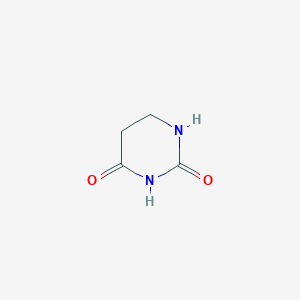
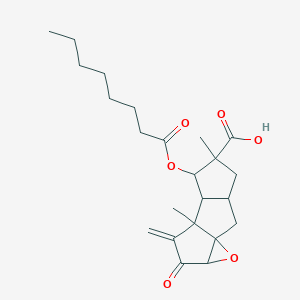
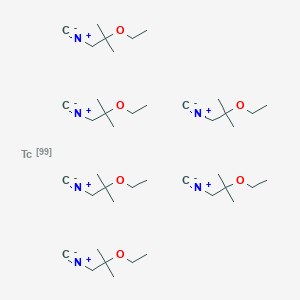
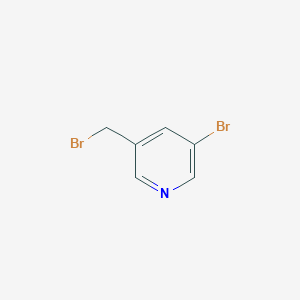
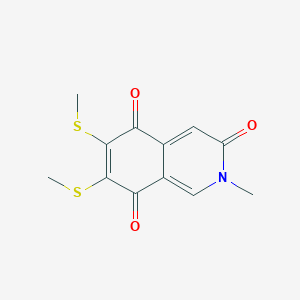
![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)
